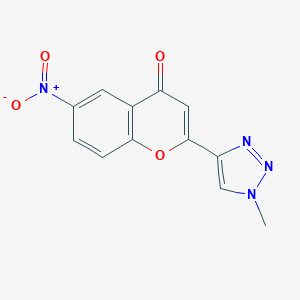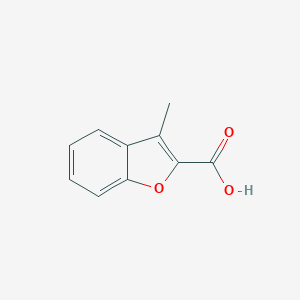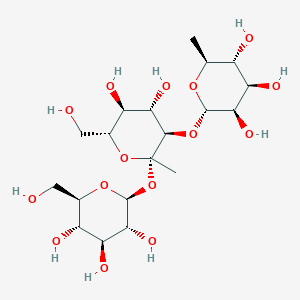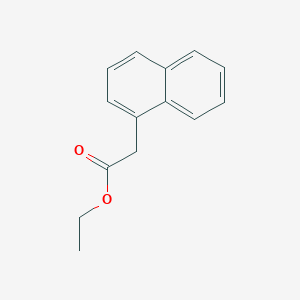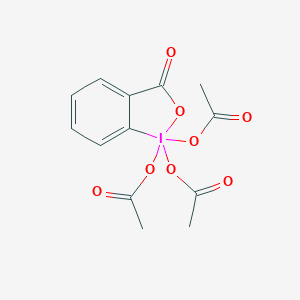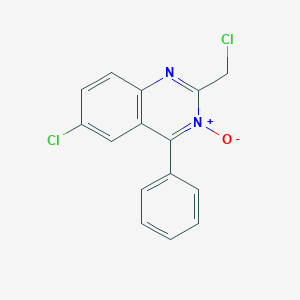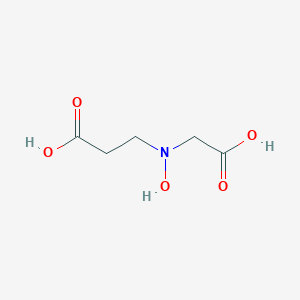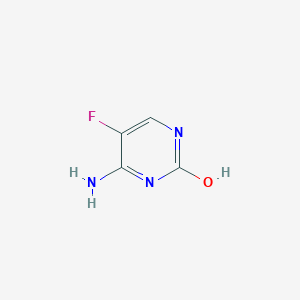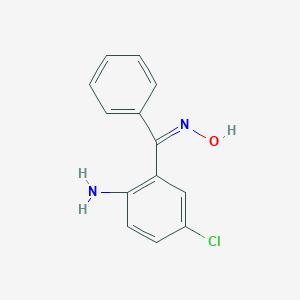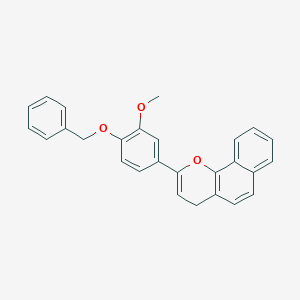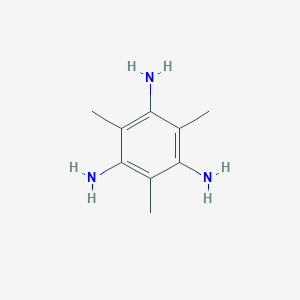
2,4,6-Trimethylbenzene-1,3,5-triamine
Descripción general
Descripción
2,4,6-Trimethylbenzene-1,3,5-triamine: is an organic compound with the molecular formula C9H15N3 It is a derivative of benzene, where three hydrogen atoms are replaced by three methyl groups and three amino groups at the 2, 4, and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylbenzene-1,3,5-triamine can be achieved through several methods:
-
Nitration and Reduction: : One common method involves the nitration of mesitylene (1,3,5-trimethylbenzene) to form 2,4,6-trinitromesitylene, followed by reduction to yield this compound. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be performed using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
-
Amination of Mesitylene: : Another approach involves the direct amination of mesitylene using ammonia or an amine source in the presence of a catalyst. This method may require high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trimethylbenzene-1,3,5-triamine undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and nitric acid.
-
Reduction: : Reduction reactions can convert nitro derivatives back to amines. Reducing agents such as hydrogen gas and metal catalysts are typically used.
-
Substitution: : The amino groups in this compound can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other metal catalysts.
Substitution: Acyl chlorides, alkyl halides, and other electrophiles.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Amides, secondary amines, and other substituted products.
Aplicaciones Científicas De Investigación
2,4,6-Trimethylbenzene-1,3,5-triamine has several scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
-
Biology: : The compound can be used in the study of enzyme interactions and protein modifications. Its amino groups make it a useful probe for investigating biological processes.
-
Medicine: : Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents. The compound’s structure may offer insights into the design of molecules with specific biological activities.
-
Industry: : In industrial applications, this compound can be used in the production of dyes, polymers, and other materials. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimethylbenzene-1,3,5-triamine involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The amino groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
2,4,6-Trimethylbenzene-1,3,5-triamine can be compared with other similar compounds, such as:
-
Aniline: : Aniline is a simpler aromatic amine with a single amino group. While it shares some reactivity with this compound, the latter’s multiple amino groups and methyl substituents provide additional sites for chemical reactions.
-
2,4,6-Trinitrotoluene: : This compound, also known as TNT, is a nitro derivative of toluene. Unlike this compound, TNT is highly explosive and used primarily in military applications.
-
Benzene-1,3,5-triamine: : This compound lacks the methyl groups present in this compound. The presence of methyl groups in the latter enhances its reactivity and stability, making it more versatile in chemical synthesis.
Propiedades
IUPAC Name |
2,4,6-trimethylbenzene-1,3,5-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLBKLRRAALOAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)C)N)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


